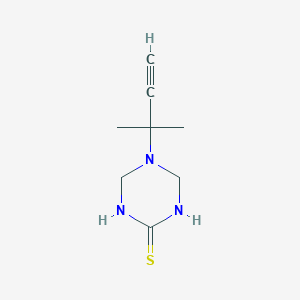

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione

Description

Properties

IUPAC Name |

5-(2-methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-8(2,3)11-5-9-7(12)10-6-11/h1H,5-6H2,2-3H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSFROYRFHLKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N1CNC(=S)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-methylbut-3-yn-2-ol with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the triazinane ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thione group to a thiol or even a hydrocarbon under strong reducing conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or hydrocarbons.

Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a candidate for developing new drugs targeting enzymes with active site cysteines.

Medicine

Medically, derivatives of this compound are being explored for their antimicrobial and anticancer properties. The thione group is particularly effective in binding to metal ions, which can disrupt the function of metalloproteins in pathogens or cancer cells.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism by which 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione exerts its effects often involves the interaction of the thione group with metal ions or thiol groups in proteins. This interaction can inhibit enzyme activity or disrupt protein function, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

5-(2-Methylbut-3-yn-2-yl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a triazinane ring.

2-Methylbut-3-yn-2-ol: A precursor in the synthesis of the target compound, lacking the triazinane and thione groups.

Uniqueness

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is unique due to its combination of a triazinane ring and a thione group, which provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity, mutagenicity, and pharmacological effects.

Chemical Structure and Properties

The compound features a triazine ring structure with a thione functional group, making it a member of the triazine family. The presence of the 2-methylbut-3-yn-2-yl substituent may influence its reactivity and biological interactions.

Toxicity Studies

Toxicity assessments indicate that 2-methylbut-3-yn-2-ol, a structural analog, has been evaluated for acute oral toxicity and dermal exposure. The compound was found to be harmful after acute oral exposure with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg body weight (b.w.) . In studies involving various doses, high doses led to gastrointestinal irritation but were not observed in lower doses over prolonged exposure periods.

Mutagenicity

The mutagenic potential of 2-methylbut-3-yn-2-ol was assessed using the Ames test. Results showed no mutagenic effects in bacterial systems (Salmonella typhimurium) at concentrations up to 2,500 µl/plate . Furthermore, in vivo studies indicated no impairment of chromosome distribution in mice treated with varying doses of the compound . These findings suggest that the compound may not pose significant mutagenic risks.

Pharmacological Effects

Research into the pharmacological effects of related compounds indicates potential applications in various therapeutic areas. For instance, derivatives of triazine compounds have demonstrated anti-cancer properties and inhibitory effects on enzymes such as mushroom tyrosinase . These properties suggest that this compound could exhibit similar bioactivity.

Case Study: Enzyme Inhibition

A study involving triazine derivatives reported significant inhibition of mushroom tyrosinase activity by certain analogs. The strongest inhibitor showed an IC50 value of 1.12 µM compared to 24.09 µM for kojic acid, indicating that modifications to the triazine structure can enhance enzyme inhibitory activity . This suggests that 5-(2-Methylbut-3-yn-2-y)-1,3,5-triazinane-2-thione may also possess similar inhibitory capabilities.

Cytotoxicity Assessments

In cell-based experiments using B16F10 melanoma cells, several analogs demonstrated potent anti-melanogenic effects without significant cytotoxicity at concentrations ≤20 µM . This highlights the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects.

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Methylbut-3-yn-2-yl)-1,3,5-triazinane-2-thione, and what parameters critically influence reaction yield?

- Methodological Answer : Synthesis typically involves cyclization reactions using thiourea derivatives and alkyne-containing precursors. Key parameters include solvent polarity (e.g., DMF or ethanol), reaction temperature (80–100°C), and catalyst selection (e.g., FeCl₃·6H₂O enhances cyclization efficiency). Purification via recrystallization or column chromatography is essential to isolate the product, with yields varying based on steric hindrance from the 2-methylbut-3-yn-2-yl group .

| Parameter | Typical Range/Choice | Impact on Yield |

|---|---|---|

| Solvent | Polar aprotic (DMF, THF) | ↑ Cyclization |

| Temperature | 80–100°C | ↑ Reaction rate |

| Catalyst | FeCl₃·6H₂O | ↑ Efficiency |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazinane ring structure and substituent integration (e.g., methyl and alkyne protons at δ 1.5–2.5 ppm and δ 2.8–3.2 ppm, respectively) .

- IR Spectroscopy : The C=S stretch (~1200 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) are diagnostic .

- X-ray Crystallography : Resolves steric effects of the bulky 2-methylbut-3-yn-2-yl group and confirms chair/twist-boat conformations of the triazinane ring .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. Structural analogs show activity linked to the thione group’s electrophilicity, which interacts with cellular thiols. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron-density maps. Quantum mechanical/molecular mechanical (QM/MM) simulations assess solvent effects, while reaction path searches identify intermediates in catalytic cycles. Machine learning (ML) models trained on experimental data can predict optimal conditions for functionalization (e.g., sulfonation, alkylation) .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazinane-thione derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the methyl group with ethyl or aryl) to isolate contributing factors.

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates, as conflicting in vivo/in vitro results may stem from pharmacokinetic variability .

- Dose-Response Redundancy : Validate results across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Catalytic Systems : Use FeCl₃·6H₂O (low toxicity, high recyclability) instead of AlCl₃.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) and improves atom economy .

Q. How can structural modifications enhance the physicochemical properties of this compound for targeted applications?

- Methodological Answer :

- Lipophilicity Tuning : Introduce hydrophilic groups (e.g., –OH, –COOH) to the alkyne moiety to improve aqueous solubility.

- Steric Shielding : Attach bulky groups (e.g., tert-butyl) to the triazinane ring to reduce metabolic degradation.

- X-ray Crystallography : Validate structural changes and confirm non-covalent interactions (e.g., hydrogen bonding with co-crystallized solvents) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported cytotoxicity (IC₅₀ varies 10–100 μM across studies).

Resolution :

- Hypothesis : Variability due to differential cell membrane permeability.

- Testing :

Measure logP values to correlate lipophilicity with activity.

Perform flow cytometry to assess cellular uptake efficiency.

Cross-validate with 3D tumor spheroid models for improved physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.